2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research into hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which are chemically related to the query compound, has shown promising anticonvulsant properties. These compounds, designed by combining chemical fragments of well-known antiepileptic drugs, displayed broad spectra of activity across preclinical seizure models without impairing motor coordination, suggesting a favorable safety profile compared to clinically relevant antiepileptics (Kamiński et al., 2015; Kamiński et al., 2016).
Histone Deacetylase Inhibition for Cancer Therapy
A study on the synthesis and biological evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, structures similar to the query compound, demonstrated their ability to inhibit histone deacetylases (HDACs). These HDAC inhibitors showed potential as a new class of agents for cancer treatment, highlighting their in vitro antiproliferative activity and in vivo antitumor activity in a human colon carcinoma xenograft model (Thaler et al., 2010).
Glucocorticoid Receptor Modulation
Another area of research involves heterocyclic glucocorticoid receptor (GR) modulators with a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core. These compounds showed promising GR binding and functional activity, indicating their potential use in developing safer glucocorticoid therapies with reduced side effects (Xiao et al., 2013).
Antibacterial Activity
Research into azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, chemically related to the query compound, revealed compounds with good antibacterial activity against Rhizobium radiobacter. This study underscores the potential of these compounds in developing new antibacterial agents (Tumosienė et al., 2012).
Hypolipidemic Activity
Lastly, [alpha-(heterocyclyl)benzyl]piperazines, structurally similar to the query compound, were synthesized and evaluated for their ability to lower serum cholesterol and triglyceride levels. These compounds demonstrated potent hypolipidemic activity, making them significantly more effective than traditional treatments like clofibrate (Ashton et al., 1984).
Wirkmechanismus
Target of Action
Similar compounds have been found to target proteins like s100b and tyrosine kinases .
Mode of Action
It’s likely that it interacts with its targets through a combination of hydrogen bonds, hydrophobic interactions, and π…π interactions .
Biochemical Pathways
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play key roles in cell signaling pathways.
Pharmacokinetics
Similar compounds have been found to have pharmacokinetic properties that contribute to their antitumor activity .
Result of Action
Similar compounds have been found to have anti-inflammatory and analgesic activities .
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-16(2,3)15(20)17-13-7-5-6-8-14(13)19-11-9-18(4)10-12-19/h5-8H,9-12H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCOJWYZUMOYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.